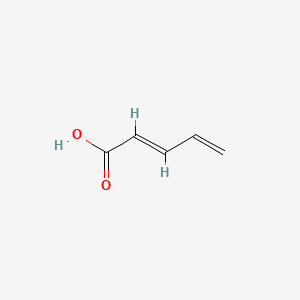

2,4-Pentadienoic acid

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

626-99-3 |

|---|---|

分子式 |

C5H6O2 |

分子量 |

98.10 g/mol |

IUPAC 名称 |

(2Z)-penta-2,4-dienoic acid |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3- |

InChI 键 |

SDVVLIIVFBKBMG-ARJAWSKDSA-N |

SMILES |

C=CC=CC(=O)O |

手性 SMILES |

C=C/C=C\C(=O)O |

规范 SMILES |

C=CC=CC(=O)O |

其他CAS编号 |

626-99-3 |

Pictograms |

Irritant |

产品来源 |

United States |

Conceptual Framework of Conjugated Dienecarboxylic Acids

The presence of the carboxylic acid group further diversifies the chemical behavior of these molecules. It can participate in typical acid-base reactions, esterification, and amide bond formation. The interplay between the conjugated diene system and the carboxylic acid functionality is a key area of study, as it allows for a wide range of chemical transformations. These transformations include cycloaddition reactions, such as the Diels-Alder reaction, where the diene acts as a key component, as well as various polymerization and crosslinking processes. cymitquimica.comsapub.org The specific stereochemistry of the double bonds (E/Z or cis/trans isomerism) plays a crucial role in determining the compound's three-dimensional structure and its reactivity in stereospecific reactions. cymitquimica.com

Derivatives of conjugated dienecarboxylic acids are found in nature and exhibit important biological activities. iucr.org For instance, abscisic acid, a plant hormone involved in developmental processes and stress responses, contains a pentadienoic acid moiety. iucr.org

Significance of 2,4 Pentadienoic Acid As a Model System and Intermediate

2,4-Pentadienoic acid serves as a fundamental model system for studying the properties and reactions of conjugated dienecarboxylic acids. Its relatively simple structure allows researchers to investigate the influence of the conjugated π-system on the acidity of the carboxylic acid, the spectroscopic characteristics (UV-Vis, NMR), and the regioselectivity and stereoselectivity of various reactions. spectrabase.com

As a chemical intermediate, this compound is a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including chiral compounds and heterocyclic structures. For example, it has been used in the synthesis of chiral propargyl esters and in the preparation of trans-1-N-acylamino-1,3-dienes through a modified Curtius procedure. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Furthermore, derivatives of this compound are investigated for their potential applications in materials science and pharmaceuticals. cymitquimica.com For instance, it has been used as a co-agent in the crosslinking of elastomers. sapub.org

The reactivity of the conjugated double bonds allows for a variety of transformations, including oxidation, reduction, and substitution reactions. The specific stereoisomers of this compound, such as the (2E,4E) and (2Z,4E) forms, are of particular interest as they can lead to different products in stereospecific synthetic routes. cymitquimica.comoup.com

Historical Perspectives and Evolution of Research Trajectories

Classical and Modern Synthetic Approaches

The synthesis of this compound can be achieved through various chemical reactions, each with its own set of advantages and specific applications. These methods range from classic condensation reactions to more modern organometallic approaches.

Knoevenagel Condensation and Doebner Modification Applications

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. orientjchem.org It involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.orglscollege.ac.in This method is a modification of the Aldol condensation. slideshare.net

A significant variation of this reaction is the Doebner modification. researchgate.netpsiberg.com In this approach, an aldehyde or ketone reacts with malonic acid in the presence of a weak base, typically pyridine. wikipedia.orgpsiberg.comatamanchemicals.com The reaction between acrolein and malonic acid in pyridine, for instance, yields trans-2,4-pentadienoic acid. wikipedia.orglscollege.ac.inresearchgate.netpsiberg.comatamanchemicals.com A key feature of the Doebner modification is the subsequent loss of a molecule of carbon dioxide, resulting in a product with a single carboxylic acid group. researchgate.netpsiberg.comatamanchemicals.com This method is also employed in the synthesis of sorbic acid, where crotonaldehyde (B89634) is used instead of acrolein. wikipedia.orgbris.ac.uk

| Reactants | Catalyst/Solvent | Product | Key Feature |

| Acrolein, Malonic acid | Pyridine | trans-2,4-Pentadienoic acid | Decarboxylation |

| Crotonaldehyde, Malonic acid | Pyridine | Sorbic acid | Decarboxylation |

Wittig and Wittig-Horner Olefination Strategies for Dienoyl Systems

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of alkenes, including dienoyl systems like this compound. researchgate.netwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. researchgate.net A key step in some synthetic pathways is the formation of a -C=C- bond, for which the Wittig reaction is well-suited. researchgate.net

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than the phosphonium ylides used in the traditional Wittig reaction. wikipedia.orgorganic-chemistry.org This often leads to excellent E-selectivity in the formation of the double bond. organic-chemistry.org The phosphonate (B1237965) modification of the Wittig reaction has been successfully used to convert α,β-unsaturated aldehydes into ethyl pentadienoates. acs.org For example, 5-phenyl-2,4-pentadienoic acid methyl ester can be synthesized from cinnamaldehyde (B126680) and methyl bromoacetate. google.com These olefination strategies are integral to the synthesis of various complex molecules, including those with dienoyl substructures. google.comethz.ch

Dehydration Reactions in Pentadienoic Acid Synthesis

Dehydration reactions are a fundamental step in several synthetic routes leading to this compound. In the context of the Knoevenagel condensation, a dehydration step follows the initial nucleophilic addition to yield the α,β-unsaturated product. wikipedia.orglscollege.ac.inslideshare.net

Another relevant process involves the acid-catalyzed dehydration of α-angelica lactone (α-AL), which can be derived from biomass. rsc.org In the presence of an acidic catalyst, β-angelica lactone (β-AL) can undergo ring-opening to produce this compound. rsc.org This highlights the role of dehydration and subsequent rearrangements in forming the pentadienoic acid structure from cyclic precursors.

Organometallic Approaches: Propargyl Bromide and Butyllithium Mediated Synthesis

Organometallic reagents offer a distinct pathway to this compound. One such method involves the use of propargyl bromide and n-butyllithium. This approach is part of a broader class of reactions utilizing organometallic intermediates to construct carbon skeletons. scirp.orgacs.org For instance, a highly regioselective method for obtaining aromatic homopropargyl alcohols involves the reaction of an operational equivalent of 1,3-dilithiopropyne, generated from allene (B1206475) and n-butyllithium, with aromatic aldehydes or ketones. scirp.org A more economical procedure for preparing the dianion intermediate involves the reaction of propargyl bromide with n-butyllithium in the presence of tetramethylethylenediamine (TMEDA). scirp.org

Favorskii-Type Rearrangements of α-Chloroalkylidene Ketones

The Favorskii rearrangement is a skeletal rearrangement of α-halo ketones in the presence of a base, leading to carboxylic acid derivatives. chemeurope.commsu.eduddugu.ac.in This reaction is thought to proceed through a cyclopropanone (B1606653) intermediate. msu.edu While the classical Favorskii rearrangement involves α-halo ketones, Favorskii-type rearrangements of α-chloroalkylidene ketones have also been reported as a synthetic route to this compound. The rearrangement of α,α'-dihalo ketones under the reaction conditions can lead to α,β-unsaturated carbonyl compounds. chemeurope.com

Synthesis via Hydrolysis of Sydnone (B8496669) Derivatives

Sydnones, which are mesoionic heterocyclic compounds, can serve as precursors for the synthesis of carboxylic acids. neliti.com A specific application involves the hydrolysis of 3-aryl-(4-cinnamoyl)sydnones under mild conditions with concentrated sulfuric acid to yield 3-arylpropenoic acids. researchgate.net This synthetic strategy has been extended to the preparation of 5-phenyl-2,4-pentadienoic acid. researchgate.netresearchgate.net The hydrolysis of sydnone derivatives offers a practical route to certain substituted pentadienoic acids. researchgate.net

Stereoselective and Asymmetric Synthesis

Control of (E/Z) Isomerism in Conjugated Diene Systems

The precise control of (E/Z) isomerism in the synthesis of conjugated diene systems like this compound is crucial for their subsequent application and biological activity. Various synthetic strategies have been developed to achieve high stereoselectivity.

One approach involves the use of metal-catalyzed cross-coupling reactions. For instance, Pd-catalyzed Negishi coupling of ethyl (E)- and (Z)-β-bromoacrylates has been employed to prepare all four stereoisomers of ethyl undeca-2,4-dienoate with greater than 98% isomeric purity. pnas.org The choice of the base in Suzuki coupling reactions has also been shown to influence the stereoisomeric purity of the resulting dienoic esters. pnas.org Similarly, Negishi coupling of ethyl esters of (2E,4Z)- and (2Z,4Z)-5-iodo-2,4-pentadienoic acid with (Z)-1-octenylzinc bromide in the presence of a palladium catalyst yielded the corresponding trienoic acid isomers with high stereoselectivity (≥98%). pnas.org

Ring-closing metathesis (RCM) reactions, often utilizing Grubbs or Schrock catalysts, provide another avenue for constructing conjugated dienes. mdpi.com While early attempts with first-generation Grubbs catalysts showed low selectivity for the (E,Z) isomer, advancements in catalyst design have improved stereocontrol. mdpi.com

Other notable methods include the Julia-Kocienski olefination, which can be modified to yield 1,3-dienes with predictable (E/Z)-selectivity through the use of cation-specific chelating agents. organic-chemistry.org Additionally, N-sulfonyl imines can undergo olefination reactions to produce both Z- and E-isomers of conjugated alkenes with high stereoselectivity (>99:1), depending on the N-sulfonyl group. organic-chemistry.org The stereoselective synthesis of (E)-2-n-propyl-2,4-pentadienoic acid, a metabolite of valproic acid, has been achieved through mesylate elimination, which was stereospecific for the (E)-configuration. nih.gov

The table below summarizes various methods for the stereoselective synthesis of conjugated dienes, highlighting the reagents and resulting stereoselectivity.

| Reaction Type | Key Reagents/Catalyst | Substrates | Product | Stereoselectivity | Reference |

| Negishi Coupling | Pd catalyst, tBuLi, ZnBr2 | Ethyl esters of (2E,4Z)- and (2Z,4Z)-5-iodo-2,4-pentadienoic acid, (Z)-1-octenylzinc bromide | (2E,4Z,6Z)- and (2Z,4Z,6Z)-trienoic acid isomers | ≥98% | pnas.org |

| Suzuki Coupling | Pd catalyst, CsF or nBu4NF | Ethyl (E)- and (Z)-β-bromoacrylates | All four stereoisomers of ethyl undeca-2,4-dienoate | ≥98% | pnas.org |

| Olefination | N-sulfonyl imines, benzylidenetriphenylphosphoranes | N-sulfonyl imines, aldehydes | (Z)- and (E)-isomers of conjugated alkenes | >99:1 | organic-chemistry.org |

| Mesylate Elimination | - | - | (E)-2-n-propyl-2,4-pentadienoic acid | Stereospecific for (E)-configuration | nih.gov |

| Electrocyclic Ring Opening | In situ generated cuprate | Aryl-substituted cyclobutene (B1205218) lactone | 4-aryl-substituted pentadienoic acid | Single diastereoisomer | thieme-connect.com |

Synthesis of Chiral this compound Derivatives

The asymmetric synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in pharmaceuticals and natural product synthesis. These methods aim to introduce chirality in a controlled manner, leading to enantiomerically enriched or pure products.

A key strategy involves the use of chiral auxiliaries or catalysts. For instance, this compound has been used in the preparation of chiral propargyl esters. oup.comnih.govtandfonline.comsigmaaldrich.com These esters can then undergo intramolecular Diels-Alder reactions to produce chiral molecules. oup.comnih.govtandfonline.com This approach was successfully used in the asymmetric synthesis of sedanenolide, where the key step was the intramolecular Diels-Alder reaction of a chiral propargyl ester derived from optically active propargyl alcohol and this compound. oup.comnih.govtandfonline.com

Another method involves the enantioselective Michael-proton transfer-lactamization to produce chiral pyroglutamic acid derivatives. nih.gov Although this specific example does not directly use this compound, the principles can be applied to related unsaturated systems.

The synthesis of chiral diallylic diamines has been achieved through a multi-step process involving condensation with a chiral auxiliary, (S)-valine methyl ester, followed by an asymmetric addition of allyl zinc bromide. researchgate.net While not a direct synthesis of a this compound derivative, this demonstrates a strategy for introducing chirality into a molecule with unsaturation.

The table below provides examples of synthetic methods leading to chiral derivatives involving this compound.

| Reaction Type | Key Reagents/Method | Starting Material | Chiral Product | Key Feature | Reference |

| Intramolecular Diels-Alder | Chiral propargyl ester | This compound, optically active propargyl alcohol | Chiral sedanenolide precursor | Formation of a chiral cyclic compound | oup.comnih.govtandfonline.com |

| Precursor for Chiral Molecules | Asymmetric synthesis techniques | This compound | Chiral propargyl esters and other complex organic compounds | Serves as a building block for chiral synthesis | |

| Modified Curtius Procedure | - | This compound | trans 1-N-Acylamino-1,3-dienes | Preparation of chiral dienes | sigmaaldrich.com |

Enzymatic and Biocatalytic Production Pathways

Microbial Biosynthetic Intermediates and Metabolic Engineering

Microorganisms offer a promising and sustainable alternative for the production of this compound and its derivatives through biosynthetic pathways and metabolic engineering. google.com Non-naturally occurring microbial organisms have been engineered to produce this compound. google.com

One proposed pathway starts from alanine (B10760859) and ornithine and proceeds through several enzymatic steps involving intermediates like 2-amino-4-oxopentanoic acid (AKP). google.com Another pathway involves the intermediate 4-hydroxy-2-oxopentanoic acid, which can be directed to the 2,4-dihydroxypentanoic acid pathway to yield this compound. google.com

In the context of polyhydroxyalkanoate (PHA) production, Pseudomonas oleovorans can produce a homopolymer of 3-hydroxy-5-phenylvalerate (3H5PhV) when grown on 5-phenyl-2,4-pentadienoic acid. mdpi.com This indicates that the bacterium possesses the enzymatic machinery to convert this compound into a precursor for polymer synthesis.

The degradation of aromatic compounds by microbes also involves intermediates related to this compound. For instance, 2-hydroxy-2,4-pentadienoic acid is a key intermediate in the microbial degradation of biphenyls and phenols. Similarly, in the degradation of polychlorinated biphenyls (PCBs), a chlorinated 5-carbon aliphatic acid, 2-hydroxy-2,4-pentadienoic acid, is produced as a metabolic intermediate. oup.com

Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae is a powerful tool to enhance the production of desired chemicals. nih.gov By introducing heterologous genes and optimizing metabolic fluxes, it is possible to create microbial cell factories for the efficient synthesis of compounds like this compound.

| Microorganism | Pathway/Substrate | Key Intermediate(s) | Product | Reference |

| Engineered Microorganisms | Alanine and Ornithine pathway | 2-Amino-4-oxopentanoic acid (AKP) | This compound | google.com |

| Engineered Microorganisms | 4-Hydroxy-2-oxopentanoate pathway | 4-Hydroxy-2-oxopentanoic acid, 2,4-Dihydroxypentanoic acid | This compound | google.com |

| Pseudomonas oleovorans | 5-Phenyl-2,4-pentadienoic acid | - | P(3H5PhV) homopolymer | mdpi.com |

| Pseudomonas azelaica HBP1 | Biphenyl (B1667301)/Phenol degradation | 2-Hydroxy-2,4-pentadienoic acid | Benzoic acid | |

| Biphenyl-utilizing bacteria | Polychlorinated biphenyl (PCB) degradation | Chlorinated 2-hydroxy-2,4-pentadienoic acid | Chlorinated benzoic acids | oup.com |

Enzyme-Catalyzed Transformations and Pathway Elucidation

Specific enzymes play a critical role in the biosynthesis and transformation of this compound and its derivatives. The elucidation of these enzymatic pathways is essential for understanding and harnessing them for biocatalytic production.

In the microbial degradation of aromatic compounds, C-C bond hydrolases are key enzymes. For example, BphD from Burkholderia xenovorans LB400 catalyzes the hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD). researchgate.net This reaction is proposed to proceed through an enol-keto tautomerization followed by hydrolysis via a gem-diol intermediate. researchgate.net Similarly, HbpD from Pseudomonas azelaica HBP1 catalyzes the hydrolysis of HOPDA to yield HPD and benzoic acid.

In the biosynthesis of piperine (B192125) in black pepper (Piper nigrum), a cytochrome P450 enzyme, CYP719A37, is responsible for the formation of the characteristic methylenedioxy bridge. mdpi.com This enzyme specifically acts on 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoic acid (feruperic acid) to produce piperic acid. mdpi.com

The decarboxylation of weak acid preservatives by the mold Aspergillus niger has also been studied. While the primary substrate is sorbic acid (2,4-hexadienoic acid), the study showed that this compound could be decarboxylated to 1,3-butadiene, indicating the presence of a decarboxylase capable of acting on this substrate. researchgate.net

The table below details some of the enzymes involved in transformations related to this compound.

| Enzyme | Source Organism | Reaction Catalyzed | Substrate | Product(s) | Reference |

| BphD (C-C bond hydrolase) | Burkholderia xenovorans LB400 | C-C bond hydrolysis | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Benzoic acid, 2-Hydroxy-2,4-pentadienoic acid (HPD) | researchgate.net |

| HbpD (C-C bond hydrolase) | Pseudomonas azelaica HBP1 | Hydrolysis | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | 2-Hydroxy-2,4-pentadienoic acid (HPD), Benzoic acid | |

| CYP719A37 (Cytochrome P450) | Piper nigrum | Methylenedioxy bridge formation | 5-(4-hydroxy-3-methoxyphenyl)-2,4-pentadienoic acid (Fuperic acid) | Piperic acid | mdpi.com |

| Decarboxylase | Aspergillus niger | Decarboxylation | This compound | 1,3-Butadiene | researchgate.net |

Genetic Modification of Microorganisms for Enhanced Production

Genetic engineering of microorganisms is a key strategy to improve the efficiency and yield of biocatalytic processes for producing valuable chemicals. researchgate.net By modifying the genetic makeup of bacteria, yeast, and fungi, it is possible to enhance the production of specific compounds, including this compound. researchgate.netmdpi.com

Recent advances in genetic engineering tools, such as CRISPR/Cas9, have made it easier and more efficient to modify the genomes of various microorganisms. researchgate.netmdpi.com These tools allow for the targeted insertion, deletion, or modification of genes to redirect metabolic pathways towards the desired product. researchgate.net

For example, non-naturally occurring microbial organisms have been specifically designed with pathways to produce this compound. google.com This involves introducing genes that encode the necessary enzymes for the biosynthetic pathway. The production of various chemicals from renewable resources has been achieved by engineering microorganisms. researchgate.net

The genetic modification of filamentous fungi also holds promise for the production of a wide range of biological products. mdpi.com These organisms can be engineered to express entire biosynthetic pathways, potentially leading to the efficient production of complex molecules derived from this compound.

While specific examples of genetically modified microorganisms solely for the enhanced production of this compound are not extensively detailed in the provided context, the principles of metabolic engineering and the successful modification of various microbes for the production of other chemicals strongly suggest the feasibility of this approach. nih.govresearchgate.netmdpi.com

Fundamental Reaction Types of the Conjugated Diene System

The reactivity of this compound is primarily governed by its conjugated diene system, which consists of two carbon-carbon double bonds separated by a single bond. This structural feature makes it susceptible to a variety of chemical transformations.

The conjugated π-system of this compound and its derivatives allows them to participate in cycloaddition reactions. These reactions are crucial for the construction of cyclic molecules.

Diels-Alder Reaction ([4+2] Cycloaddition): Derivatives of this compound, such as 1-N-acylamino-1,3-dienes, are effective dienes in Diels-Alder reactions. orgsyn.org These electron-rich dienes exhibit high reactivity, as well as notable regio- and stereoselectivity when reacting with dienophiles. orgsyn.org For instance, they react readily with even less reactive dienophiles like methyl acrylate. orgsyn.org

[2+2] Photocycloadditions: Irradiation of this compound derivatives can lead to [2+2] cycloaddition reactions, forming cyclobutane (B1203170) rings. nih.govnih.gov The photodimerization of 5-arylpenta-2,4-dienoic acids, which are vinylogous cinnamic acids, can be controlled using a template like 1,8-dihydroxynaphthalene to achieve high yields and diastereoselectivity of the cyclobutane products. acs.org This method has been shown to produce mono [2+2] cycloaddition products as single regioisomers with good to excellent yields. acs.org The reaction can be performed in both the solid state and in solution. acs.org For example, a novel cyclobutane-containing diacid has been synthesized from sorbic acid (a related compound) via a [2+2] photocycloaddition using UV light. nih.gov

A study on the photodimerization of 5-arylpenta-2,4-dienoic acids using a 1,8-dihydroxynaphthalene template is detailed in the table below.

| Entry | Diene 1 | Diene 2 | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | 16a | 16a | CH₂Cl₂ | 24 | 99 | 13:1 |

| 2 | 16b | 16b | CH₂Cl₂ | 24 | 99 | 12:1 |

| 3 | 16c | 16c | CH₂Cl₂ | 24 | 95 | 11:1 |

| 4 | 16a | 16d | CH₂Cl₂ | 21 | 99 | 10:1 |

Data sourced from a study on template-directed selective photodimerization. acs.org

The double bonds in the conjugated system of this compound are susceptible to addition reactions with various reagents.

Halogenation: The addition of halogens like chlorine or bromine can occur under controlled conditions. This reaction proceeds via an electrophilic addition mechanism.

Hydrogenation: The double bonds of this compound can be reduced to single bonds through catalytic hydrogenation. This process typically requires a metal catalyst such as palladium on carbon (Pd/C). libretexts.org The reaction is exothermic but has a high activation energy, necessitating a catalyst. libretexts.org While aldehydes and ketones are readily reduced, other functional groups like esters and aromatic compounds are generally unreactive under typical alkene hydrogenation conditions. libretexts.org

The dienoyl group of this compound can undergo both oxidation and reduction, leading to a variety of products.

Oxidation: The double bonds can be oxidized by strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. The oxidation of sorbic acid, a related compound, has been studied electrochemically and is an irreversible, diffusion-controlled process. tandfonline.comresearchgate.net In aqueous solutions, sorbic acid can undergo autoxidation, which follows first-order reaction kinetics and is influenced by pH. researchgate.netresearchgate.net The initial step in the oxidative degradation is thought to be an attack on one of the double bonds. google.com

Reduction: The carboxylic acid functional group can be reduced. While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones, it is generally not strong enough to reduce carboxylic acids or esters. masterorganicchemistry.comslideshare.netlumenlearning.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and can reduce carboxylic acids to primary alcohols. lumenlearning.com

Substitution: Alpha-substitution reactions can occur at the carbon atom adjacent to the carbonyl group. wikipedia.orglibretexts.org These reactions involve the replacement of an α-hydrogen with an electrophile and proceed through an enol or enolate ion intermediate. wikipedia.org The acidity of the α-hydrogen is a key factor in these reactions. wikipedia.org

Rearrangement: this compound can undergo rearrangement reactions. For example, it can be converted to 1-N-acylamino-1,3-dienes through the Curtius rearrangement of the corresponding acyl azide (B81097). orgsyn.org This procedure provides a route to electron-rich dienes that are valuable in Diels-Alder reactions. orgsyn.org Other rearrangements, such as those of allenes to 1,3-dienes, can be catalyzed by acids or transition metals. mdpi.com

Oxidation and Reduction Processes of the Dienoyl Moiety

Theoretical and Computational Mechanistic Studies

Theoretical and computational methods are powerful tools for investigating the reaction mechanisms of this compound and related compounds.

The study of potential energy surfaces provides detailed insights into the energetics and pathways of chemical reactions.

Diels-Alder Reactions: Density Functional Theory (DFT) calculations are used to explore the potential energy surfaces of Diels-Alder reactions. comporgchem.comresearchgate.netresearchgate.net These studies can determine the activation energies for different reaction pathways, such as syn and anti cycloadditions, and identify whether a reaction is under kinetic or thermodynamic control. researchgate.net For some Diels-Alder reactions, the potential energy surface may feature a single transition state that leads to two different products through a bifurcation. comporgchem.com Computational studies have also investigated the role of supramolecular intermediates, such as van der Waals complexes, on the potential energy surface of Diels-Alder reactions. scielo.org.mx

Rearrangement Reactions: Computational methods, like DFT, have been employed to investigate the stereochemistry of rearrangement reactions, such as the Rappe rearrangement, which produces cis-acrylic acids. acs.org These studies can elucidate the reaction mechanism and explain the observed stereoselectivity. acs.org For example, analysis of the intrinsic reaction coordinate can show the evolution of the geometry and electronic structure along the reaction path. acs.org

The table below presents computed activation energies for a model Diels-Alder reaction.

| Reaction Pathway | Basis Set | Activation Energy (kJ/mol) |

| syn, endo-addition | B3LYP/6-31+G(d,p) | 118.930 |

| syn, exo-addition | B3LYP/6-31+G(d,p) | 118.930 |

| anti, endo-addition | B3LYP/6-31+G(d,p) | 159.615 |

Data sourced from a computational study on a Diels-Alder reaction. researchgate.net

Kinetic Barrier Determination and Rate Coefficient Calculations (e.g., RRKM)

The study of the unimolecular decomposition of this compound's molecular ions has been a subject of theoretical investigation to understand its fragmentation pathways. For the related compound, E-2,4-pentadienal, density functional theory (DFT) calculations have been employed to map the potential energy profiles for its fragmentation. researchgate.net These theoretical calculations are crucial for determining the kinetic barriers of various reaction steps.

For the molecular ions of E-2,4-pentadienal, this computational approach has allowed for the discrimination between competing reaction pathways, including C-H bond cleavage, decarbonylation, and cyclization. researchgate.net Such calculations are essential for interpreting experimental data, like collision-induced dissociation (CID) mass spectra, and for providing a detailed picture of the reaction dynamics at a molecular level. researchgate.net

Conformational Analysis and Isomerization Pathways

This compound can exist in several stereoisomeric forms due to the presence of two double bonds. The possible configurations are (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z). cerealsgrains.org The stereochemistry of the molecule significantly influences its physical and chemical properties.

Conformational analysis, often aided by computational methods, helps in understanding the relative stabilities of these isomers and the energy barriers for their interconversion. For instance, in the case of 5-(4'-hydroxyphenyl)-2,4-pentadienoic acid, a derivative of this compound, ¹H-NMR studies were instrumental in determining the stereoisomeric configuration of the olefinic carbons. cerealsgrains.org The coupling constants between the olefinic protons provide clear evidence for the E or Z configuration of the double bonds. cerealsgrains.org

The isomerization between different conformers is a key aspect of the reactivity of this compound. For example, in the decomposition of E-2,4-pentadienal molecular ions, a rate-limiting cis-trans isomerization is the initial step in a multi-step ring closure process. researchgate.net This highlights the importance of understanding isomerization pathways in predicting the final products of a reaction. The geometry of the this compound moiety is also crucial for the biological activity of related natural products, such as abscisic acid, where the (2Z, 4E) geometry is essential for its hormonal functions and can be isomerized to the inactive (2E, 4E) form by light. chinbullbotany.com

Role of Protonation and Hydride Shifts in Rearrangements

Protonation and subsequent rearrangements, such as hydride shifts, are fundamental processes in the reactions of unsaturated carboxylic acids like this compound, particularly in the presence of acidic catalysts or under mass spectrometry conditions. These rearrangements often lead to the formation of more stable carbocation intermediates.

A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent electron-deficient center. libretexts.org This process is driven by the formation of a more stable carbocation. libretexts.orgmasterorganicchemistry.com For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. libretexts.org While direct evidence for hydride shifts in the parent this compound under specific reaction conditions is not extensively detailed in the provided context, the principles of carbocation rearrangements are broadly applicable to its reactions. libretexts.orglibretexts.org

In the context of related molecules, such as the decomposition of E-2,4-pentadienal molecular ions, a slow 1,2-hydrogen shift from the carbonyl group is a key step in the decarbonylation pathway. researchgate.net This intramolecular hydrogen transfer initiates a sequence of events leading to the loss of carbon monoxide. researchgate.net Such rearrangements are often competitive with other reaction pathways and their relative rates determine the product distribution. The study of these mechanistic details often requires a combination of experimental techniques and theoretical calculations to elucidate the complex reaction coordinates.

Computational Prediction of Reaction Selectivity and Products

Computational chemistry plays a pivotal role in predicting the selectivity and products of reactions involving this compound and its derivatives. By employing theoretical methods like density functional theory (DFT) and ab initio calculations, it is possible to model reaction pathways and determine the energetics of transition states and intermediates.

For instance, in the study of the cycloaddition reaction between acrylic acid and this compound, the IMOMO(G2MS:MP2) method with B3LYP/6-31G optimized geometries was used to investigate four possible transition states leading to four different products. acs.orgscribd.com The calculations revealed that the reaction is concerted but highly asynchronous. acs.orgscribd.com The predicted barrier heights for the different pathways allowed for the determination of the most favorable reaction channel, with the trans products being the most stable. acs.orgscribd.com

Similarly, for the unimolecular decomposition of E-2,4-pentadienal molecular ions, DFT calculations combined with RRKM theory have been used to predict the branching ratios of competing fragmentation channels. researchgate.net These calculations can rationalize the observed product distribution in mass spectrometry experiments by identifying the lowest energy pathways. researchgate.net The ability to computationally predict reaction outcomes is a powerful tool in mechanistic elucidation and in the design of synthetic strategies.

Catalysis and Transition Metal Interactions

Reactions with Transition Metal Compounds (e.g., Ni(0), Pt(0))

This compound and its esters can participate in various reactions catalyzed by transition metal compounds. Nickel(0) complexes, for example, have been shown to catalyze the cyclodimerization of methyl 2,4-pentadienoate. researchgate.netresearchgate.net The selectivity of this reaction can be significantly influenced by the presence of organoaluminum compounds. researchgate.netresearchgate.net

The interaction of this compound derivatives with low-valent transition metals like Ni(0) and Pt(0) typically involves the coordination of the diene system to the metal center. db-thueringen.de These metal complexes can then undergo a variety of transformations, including cycloadditions, oligomerizations, and cross-coupling reactions. The nature of the ligands on the metal center plays a crucial role in directing the outcome of these reactions. For instance, in the Ni(0)-catalyzed oligomerization of isoprene, the use of π-acidic phosphine (B1218219) ligands leads to high selectivity for cyclodimers. researchgate.net

The reactivity of these complexes is a subject of ongoing research, with studies focusing on the synthesis and characterization of the organometallic intermediates involved in the catalytic cycles. Understanding the fundamental interactions between the diene and the transition metal is key to developing new and selective catalytic transformations.

Palladium-Catalyzed Isomerization Reactions

Palladium complexes are particularly effective catalysts for the isomerization of dienes, including derivatives of this compound. These isomerizations can involve the migration of double bonds to form more stable, conjugated systems. For example, palladium-catalyzed reactions can promote the isomerization of a bis-allylic system into a linear pentadienyl system. beilstein-journals.org

The mechanism of these isomerization reactions often involves the formation of a π-allylpalladium intermediate. researchgate.net This can be followed by a series of steps, including hydride elimination and re-addition, leading to the rearranged product. The specific outcome of the reaction can be influenced by various factors, including the palladium catalyst, the ligands, the solvent, and the reaction temperature.

Palladium-catalyzed reactions are also widely used for the synthesis of substituted this compound derivatives. For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be used to synthesize 5-aryl-2,4-pentadienoic acids. iupac.orgresearchgate.net In some cases, these reactions can be accompanied by isomerization of the double bonds, and controlling the stereoselectivity of the reaction is a key challenge. nih.govpnas.org

Ligand-Binding Studies for Catalytic Applications

While this compound and its derivatives are known to participate in a variety of catalytic reactions, comprehensive research focusing specifically on their role as primary ligands to modulate the catalytic activity of metal centers is limited in publicly available scientific literature. The compound is more frequently observed as a substrate or product in catalytic processes rather than a tunable electronic or steric component of a catalyst itself.

In the realm of biocatalysis, 2-hydroxy-2,4-pentadienoic acid is a product in the enzymatic hydrolysis of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid, a reaction catalyzed by MCP (meta-cleavage product) hydrolases. acs.org Mechanistic studies of these enzymes, such as DxnB2 from Sphingomonas wittichii RW1, involve the binding of the substrate to the active site, but the focus is on the transformation of the substrate rather than the pentadienoic acid product acting as a catalytic ligand. acs.org

A notable application that involves the interaction of this compound with a metal-containing species is its use in modifying nanoparticles for catalytic purposes. One study explored the use of nanosized calcium oxide modified with this compound as a co-agent in the crosslinking of hydrogenated nitrile-butadiene rubber (HNBR). sapub.org In this system, the this compound interacts with the surface of the calcium oxide nanoparticles.

| Compound Name | Role in Study | Catalyst System |

| Nanosized Calcium Oxide modified with this compound | Crosslinking co-agent | Dicumyl peroxide |

This application, while catalytic in a broad sense, does not represent a classic ligand-binding scenario where the molecule coordinates to a soluble metal complex to direct a chemical transformation.

Further research is required to fully explore the potential of this compound as a formal ligand in homogeneous and heterogeneous catalysis. Its conjugated π-system and carboxylate group offer potential coordination sites that could, in principle, be used to electronically and sterically tune metal centers for specific catalytic applications.

Synthesis and Characterization of Derivatives and Analogs

Esterification Reactions and Ester Derivatives

Esterification is a fundamental transformation of 2,4-pentadienoic acid, leading to a class of compounds with diverse properties.

Multiple strategies have been developed for the synthesis of this compound esters. A common and effective method involves the conversion of this compound to its acid chloride, followed by reaction with an appropriate alcohol. acs.org This two-step procedure has been shown to produce good yields, often exceeding 60%. acs.org Nine distinct alkyl 2,4-pentadienoates were successfully synthesized and characterized using this approach. acs.org The initial step involves reacting the acid with a chlorinating agent like thionyl chloride to form 2,4-pentadienoyl chloride. acs.org The subsequent reaction of the acid chloride with various alcohols yields the corresponding esters. acs.org

Alternative one-pot methods have also been explored. One such method involves the coupling of α,β-unsaturated aldehydes with monomethyl malonate in the presence of 4-dimethylaminopyridine, which selectively yields this compound esters. researchgate.net Another approach involves the reaction of the sodium salts of 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids with alkyl halides, such as 4-chlorophenacyl bromide, to afford the corresponding ester derivatives. researchgate.netresearchgate.net Furthermore, complex esters like this compound, 5-(4-hydroxy-3-methoxyphenyl)-, 3-methyl-2-butenyl (B1208987) ester can be synthesized through standard organic chemistry techniques, highlighting the versatility of esterification reactions. ontosight.ai

Table 1: Examples of Synthesized this compound Esters

| Ester Derivative | Synthesis Precursors | Reference |

|---|---|---|

| Alkyl 2,4-pentadienoates | 2,4-Pentadienoyl chloride and various alcohols | acs.org |

| 4-Chlorophenacyl 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoates | Sodium salt of 5-aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acid and 4-chlorophenacyl bromide | researchgate.net |

| Methyl 2,4-pentadienoates | α,β-Unsaturated aldehydes and monomethyl malonate | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

The stereochemistry of the conjugated double bonds in this compound is a critical aspect of its chemistry. Research has shown that the stereochemical outcome of the final ester is often determined during the synthesis of the acid backbone itself. For instance, the reaction of ethyl (E)-3-alkoxy-2-butenoate with various aldehydes in the presence of sodium hydride occurs stereoselectively, yielding exclusively the (2E,4E)-isomer of 5-aryl-3-alkoxy-2,4-pentadienoic acids. researchgate.net Subsequent esterification of these stereochemically pure acids preserves the (2E,4E) configuration. researchgate.net

Similarly, a highly stereoselective synthesis of 4-aryl pentadienoic acids has been achieved through a cuprate-mediated nucleophilic attack on a cyclobutene (B1205218) lactone. thieme-connect.com This method results in a spontaneous 4π-electrocyclic ring opening to form the pentadienoic acid as a single diastereoisomer, which can then be converted to its derivatives. thieme-connect.com Palladium-catalyzed reactions, while powerful for forming C-C bonds, can sometimes present challenges in maintaining stereochemistry. For example, the reaction of E-2-bromostyrene with E-2,4-pentadienoic acid stereospecifically yields the E,E,E-trienoic acid; however, reactions with Z-isomers can lead to mixtures of product isomers due to isomerization under the reaction conditions. iupac.org

Synthesis of Diverse this compound Esters

Amide Synthesis and Structure-Reactivity Relationships

Amides of this compound are another significant class of derivatives. They are commonly synthesized by coupling the carboxylic acid with an amine. A widely used method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBT). This approach was successfully used to synthesize a series of amides from piperic acid (5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid) and various substituted anilines. indexcopernicus.com Another general method for amide bond formation involves the use of trimethylaluminum (B3029685) (AlMe3), which facilitates the coupling of a wide range of acids and amines, including those with low nucleophilicity or steric hindrance. researchgate.net

The Curtius rearrangement provides an alternative route to amide-like structures. This reaction proceeds through an acyl azide (B81097) intermediate, formed from the corresponding acid. For example, trans-2,4-pentadienoic acid can be converted to benzyl (B1604629) trans-1,3-butadiene-1-carbamate via the Curtius rearrangement of trans-2,4-pentadienoyl azide. orgsyn.org

The structure of these dienamides influences their chemical reactivity. The presence of the electron-donating amide group activates the diene system, making these compounds useful dienes in Diels-Alder reactions. orgsyn.org They exhibit high regio- and stereoselectivity in cycloaddition reactions with various dienophiles. orgsyn.org A one-pot strategy combining a catalytic Hunsdiecker reaction with a Heck coupling has also been developed for the synthesis of 5-aryl-2,4-pentadienoic acid amides. researchgate.net

Halogenated Derivatives and their Chemical Behavior

Halogenation of the this compound framework introduces new reactive sites and modifies the electronic properties of the molecule. The synthesis of (E)-5,5-bis(3-chlorophenyl)-2,4-pentadienoic acid has been achieved by the hydrolysis of its corresponding ethyl ester. prepchem.com

Wadsworth-Emmons reactions provide a route to halogenated esters, for example, by reacting β-chloroenals with phosphonate (B1237965) ylides to produce ethyl 5-chloro-2,4-pentadienoates. researchgate.net These esters can then be hydrolyzed to the corresponding 5-aryl-5-chloro-2,4-pentadienoic acids. researchgate.net

The catalytic Hunsdiecker reaction offers a method for the halodecarboxylation of α,β-unsaturated carboxylic acids. Using N-halosuccinimides and a catalytic amount of tetrabutylammonium (B224687) trifluoroacetate, cinnamic acids can be converted to the corresponding (E)-β-halostyrenes. researchgate.net A related transformation using two equivalents of N-halosuccinimides in an acetonitrile-water mixture leads to the formation of α-(dihalomethyl)benzenemethanols. researchgate.net The infrared spectra of halogen derivatives of the related compound 4-hydroxy-2,4-pentadienoic acid lactone have been studied, revealing split carbonyl peaks characteristic of conjugated unsaturated carbonyl groups in small rings. scispace.com

Aryl and Heteroaryl Substituted Derivatives

Introducing aryl and heteroaryl moieties onto the pentadienoic acid scaffold significantly expands its structural diversity.

5-Phenyl-2,4-pentadienoic acid is a key and widely studied aryl-substituted derivative. A classical synthesis involves the Perkin condensation of cinnamaldehyde (B126680) with acetic anhydride (B1165640) in the presence of sodium and potassium acetate. prepchem.com The resulting product is then hydrolyzed to yield 5-phenyl-2,4-pentadienoic acid, which can be subsequently esterified if desired. prepchem.com

Modern cross-coupling methods offer highly efficient routes. The palladium-catalyzed Heck reaction between bromobenzene (B47551) and (E)-2,4-pentadienoic acid in the presence of triethylamine (B128534) produces (E,E)-5-phenyl-2,4-pentadienoic acid in high yield (92%). iupac.org This palladium-catalyzed vinylation is a general method applicable to various aryl bromides and iodides for the synthesis of 5-arylpentadienoic acid derivatives. iupac.org

The synthesis of other analogs, such as 5-aryl-3-methoxy-(2E, 4E)-2,4-pentadienoic acids, has been achieved through the condensation of ethyl (2E)-3-methoxybut-2-enoate with substituted benzaldehydes using potassium hydroxide (B78521) in DMSO. jcbsc.org 5-Aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids have also been prepared stereoselectively from the reaction of ethyl (E)-3-alkoxy-2-butenoate with aldehydes using sodium hydride in THF. researchgate.netresearchgate.net These synthetic methodologies provide access to a broad range of aryl and heteroaryl analogs, enabling further investigation into their chemical properties and potential applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,4-Pentadienoyl chloride |

| 4-Chlorophenacyl bromide |

| This compound, 5-(4-hydroxy-3-methoxyphenyl)-, 3-methyl-2-butenyl ester |

| Ethyl (E)-3-alkoxy-2-butenoate |

| 4-Aryl pentadienoic acid |

| E-2-Bromostyrene |

| Piperic acid (5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) |

| 1-Hydroxybenzotriazole (HOBT) |

| Trimethylaluminum |

| Benzyl trans-1,3-butadiene-1-carbamate |

| trans-2,4-Pentadienoyl azide |

| (E)-5,5-bis(3-chlorophenyl)-2,4-pentadienoic acid |

| Ethyl 5-chloro-2,4-pentadienoates |

| 5-Aryl-5-chloro-2,4-pentadienoic acids |

| N-Halosuccinimides |

| Tetrabutylammonium trifluoroacetate |

| 4-Hydroxy-2,4-pentadienoic acid lactone |

| 5-Phenyl-2,4-pentadienoic acid |

| Cinnamaldehyde |

| Acetic anhydride |

| Sodium acetate |

| Potassium acetate |

| Bromobenzene |

| Triethylamine |

| 5-Aryl-3-methoxy-(2E, 4E)-2,4-pentadienoic acids |

| Ethyl (2E)-3-methoxybut-2-enoate |

| Potassium hydroxide |

| Dimethyl sulfoxide (B87167) (DMSO) |

| 5-Aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids |

| Sodium hydride |

| Tetrahydrofuran (B95107) (THF) |

| Thionyl chloride |

| Monomethyl malonate |

| 4-Dimethylaminopyridine |

| Ethyl 5-phenyl-2,4-pentadienoate |

| Sulfuric acid |

| (E,E)-5-phenyl-2,4-pentadienoic acid |

| Oxalyl chloride |

| N,N-Dimethylformamide |

| Lithium hexamethyldisilazide |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Synthesis of Alkoxy- and Methylenedioxyphenyl-Substituted Derivatives

The synthesis of alkoxy- and methylenedioxyphenyl-substituted derivatives of this compound has been accomplished through several strategic chemical reactions. One effective method involves the reaction of ethyl (E)-3-alkoxy-2-butenoate with various aldehydes in the presence of sodium hydride in tetrahydrofuran (THF). researchgate.net This reaction proceeds stereoselectively, yielding (2E,4E)-5-aryl-3-alkoxy-2,4-pentadienoic acids. researchgate.net A similar approach utilizes the condensation of ethyl (E)-3-alkoxy-2-butenoate with different ketones, such as 4-(benzylthio)acetophenone, in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) to produce 3-alkoxy-5-substituted-2,4-alkadienoic acids. researchgate.net

Another significant derivative, 5-(3,4-methylenedioxyphenyl)-2,4-pentadienoic acid, also known as piperic acid, is derived from the alkaline hydrolysis of piperine (B192125). indexcopernicus.com This compound serves as a precursor for a series of amide derivatives. The synthesis of these piperic acid amides is achieved by coupling piperic acid with selected aromatic amines. indexcopernicus.com This reaction is facilitated by the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and 1-hydroxybenzotriazole (HOBT) as coupling agents, resulting in satisfactory yields. indexcopernicus.com

Palladium-catalyzed reactions also provide a route to these derivatives. For instance, the reaction between aryl bromides or iodides and this compound derivatives can produce 5-arylpentadienoic acid derivatives. iupac.org Specifically, the reaction of bromobenzene with E-2,4-pentadienoic acid in the presence of triethylamine and a palladium acetate-triphenylphosphine catalyst yields E,E-5-phenyl-2,4-pentadienoic acid with high efficiency. iupac.org

Table 1: Synthesis Methods for Substituted this compound Derivatives

| Product Type | Reactants | Reagents & Conditions | Key Findings |

| 5-Aryl-3-alkoxy-(2E,4E)-2,4-pentadienoic acids | Ethyl (E)-3-alkoxy-2-butenoate, Aldehydes | Sodium hydride, THF | Stereoselective formation of (2E,4E) isomers. researchgate.net |

| 3-Alkoxy-5-substituted-2,4-alkadienoic acids | Ethyl (E)-3-alkoxy-2-butenoate, Ketones | KOH, DMSO | Effective condensation to form substituted dienoic acids. researchgate.net |

| 5-(3,4-Methylenedioxyphenyl)-2,4-pentadienoic acid amides | Piperic acid, Aromatic amines | EDC.HCl, HOBT | One-step coupling procedure with satisfactory yields. indexcopernicus.com |

| E,E-5-Phenyl-2,4-pentadienoic acid | Bromobenzene, E-2,4-pentadienoic acid | Palladium acetate, Triethylamine | High yield (92%) of the E,E-isomer. iupac.org |

Polymerization and Oligomerization Studies of this compound Derivatives

The unique conjugated diene structure of this compound and its derivatives makes them valuable monomers for polymerization and as co-agents in creating crosslinked polymer networks.

Synthesis of Gemini Monomers and Poly(ester) Materials

A notable application of this compound is in the synthesis of Gemini monomers, which are characterized by two monomer units linked by a covalent spacer. These monomers can form polymers with a highly dense framework. und.edu A specific Gemini monomer, ethylene (B1197577) 1,2-bis(2,4-pentadienoate) (EBP), has been synthesized in a two-step process. und.edu The first step involves the synthesis of the this compound precursor through the condensation of malonic acid and acrolein. In the second step, two units of the acid are connected using ethylene glycol to form the EBP monomer. und.edu

This Gemini monomer was subsequently polymerized under ambient, solvent-free conditions to produce the poly(ester) material, poly[ethylene 1,2-bis(2,4-pentadienoate)] (PEBP). und.edu The resulting polymer exhibits significant thermal and mechanical strength due to its ability to form twice the number of covalent bonds compared to conventional monomers. und.edu

Table 2: Properties of Poly[ethylene 1,2-bis(2,4-pentadienoate)] (PEBP)

| Property | Value/Observation | Reference |

| Thermal Stability (T5%) | > 300 °C | und.edu |

| Young's Modulus | Up to 10.9 GPa | und.edu |

| Mechanical Strength | 159 MPa | und.edu |

| Solvent Resistance | Inert in most organic solvents (e.g., DMSO, DMF) | und.edu |

Crosslinking Co-agents in Elastomer Systems

Derivatives of this compound have been investigated as effective co-agents in the crosslinking of elastomers. In one study, nanosized calcium oxide (CaO) particles were modified with this compound (PDA) and used as a co-agent for the peroxide curing of hydrogenated acrylonitrile-butadiene elastomer (HNBR). sapub.org

The use of CaO modified with this compound (CaO/PDA) was found to reduce the vulcanization time and increase the crosslink density of the resulting vulcanizates. This improvement is attributed to the formation of labile, ionic crosslinks within the elastomer network. sapub.org These ionic interactions contribute to enhanced tensile strength in the final material. sapub.org While the CaO/PDA co-agent showed a tendency to form agglomerates, the addition of ionic liquids as dispersing agents was shown to improve its dispersion and activity in the crosslinking process. sapub.org

Table 3: Effect of this compound-Modified Co-agent on HNBR Elastomer

| Co-agent | Elastomer System | Curing Method | Observed Effects |

| Calcium oxide modified with this compound (CaO/PDA) | Hydrogenated acrylonitrile-butadiene elastomer (HNBR) | Dicumyl peroxide | Reduced vulcanization time, increased crosslink density, increased tensile strength. sapub.org |

Advanced Spectroscopic Characterization and Theoretical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2,4-pentadienoic acid, offering a window into its conformational preferences and the geometry of its double bonds. Both ¹H and ¹³C NMR are instrumental in this analysis.

¹H and ¹³C NMR spectroscopy are powerful tools for analyzing the conformation of this compound and its derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule are sensitive to their spatial arrangement. For instance, in derivatives of this compound, the conformation of the molecule can be determined by analyzing the coupling constants between protons on adjacent carbons. acs.org

In a study of abscisic acid analogs containing a this compound moiety, ¹H-¹H COSY and NOE data were used to determine the conformation of the cyclohexane (B81311) ring. nih.govtandfonline.com The analysis revealed that one analog exists in a chair conformation with the this compound moiety in an equatorial orientation, while another adopts a more flexible twisted-boat form. nih.govtandfonline.com Theoretical analysis of the NMR spectrum of trans-2,4-pentadienoic acid has shown that the long-range coupling constants are in agreement with predicted values, providing further insight into the molecule's conformation. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for trans-2,4-Pentadienoic Acid

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H2 | 5.85 | d | 15.3 |

| H3 | 7.35 | dd | 15.3, 10.5 |

| H4 | 6.10 | ddt | 15.0, 10.5, 1.5 |

| H5 (cis to C4) | 5.40 | d | 10.0 |

| H5 (trans to C4) | 5.55 | d | 15.0 |

Note: Data are illustrative and may vary depending on the solvent and experimental conditions.

Table 2: Representative ¹³C NMR Chemical Shifts for trans-2,4-Pentadienoic Acid

| Carbon | Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | 172.0 |

| C2 | 122.0 |

| C3 | 145.0 |

| C4 | 130.0 |

| C5 | 135.0 |

Note: Data are illustrative and may vary depending on the solvent and experimental conditions.

NMR spectroscopy is crucial for determining the stereochemistry (E/Z configuration) of the double bonds in this compound. The magnitude of the vicinal coupling constants (³J) between olefinic protons is a reliable indicator of the double bond geometry. For a trans (E) configuration, the coupling constant is typically in the range of 12-18 Hz, while for a cis (Z) configuration, it is smaller, usually between 6-12 Hz.

For example, in the analysis of avenalumic acid, which contains a 5-phenyl-2,4-pentadienoic acid structure, the large coupling constant (15.5 Hz) between H-7 and H-8 confirmed the E configuration of that double bond. cerealsgrains.org This principle is widely applied to confirm the geometry of both the C2-C3 and C4-C5 double bonds in various this compound derivatives. cerealsgrains.org

To unambiguously confirm the structure and stereochemistry of complex molecules containing the this compound scaffold, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule.

In the conformational analysis of abscisic acid analogs, NOESY data were essential. tandfonline.com For instance, the observation of NOEs between specific protons, such as between the 1'-H and protons on the cyclohexane ring, helped to establish the relative orientation of the substituents. tandfonline.comoup.com Cross-peaks in the NOESY spectrum can confirm stereochemical assignments that might be ambiguous from ¹H and ¹³C NMR data alone. tandfonline.com

Elucidation of Double-Bond Geometry (E/Z)

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the analysis of this compound, providing information on its molecular weight and elemental composition, as well as insights into its structure through fragmentation analysis.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a highly accurate technique used to determine the elemental composition of this compound and its derivatives. This method allows for the measurement of the exact mass of the molecular ion, which can then be used to calculate the precise molecular formula. indexcopernicus.com For example, the exact mass of this compound (C₅H₆O₂) is 98.036779 g/mol , and HR-ESI-MS can verify this with high precision. nih.gov This technique is particularly useful in metabolic studies, for instance, in the identification of 2-hydroxy-2,4-pentadienoic acid and its conjugates.

The fragmentation patterns observed in the mass spectrum of this compound provide valuable structural information. libretexts.org In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion that can then fragment in characteristic ways.

For carboxylic acids, common fragmentation pathways include the loss of an -OH group (M-17) or a -COOH group (M-45). libretexts.org The fragmentation of the structurally related 2,4-pentadienal (B1594819) shows a molecular ion peak at m/z 82, and alpha-fragmentation adjacent to the carbonyl group is a significant pathway. While specific detailed fragmentation patterns for this compound are not extensively documented in the provided results, the general principles of mass spectral fragmentation of unsaturated carboxylic acids apply. libretexts.orgchemguide.co.uk LC-ESI/MS has been used to study the hydrolysis of related compounds, providing mechanistic insights into the reactions. acs.org

Table 3: Common Fragment Ions in the Mass Spectrum of Carboxylic Acids

| Fragment | Mass Loss | Description |

|---|---|---|

| [M-OH]⁺ | 17 | Loss of a hydroxyl radical |

| [M-COOH]⁺ | 45 | Loss of a carboxyl group |

| [M-H₂O]⁺ | 18 | Loss of a water molecule (less common for simple acids) |

Note: The relative abundance of these fragments can provide clues about the structure of the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Vibrational Spectroscopy: FTIR Analysis of Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within the this compound molecule. The vibrational modes of its constituent bonds absorb infrared radiation at characteristic frequencies. While spectra are specific to the exact molecule, analysis of the closely related compound, sorbic acid (2,4-hexadienoic acid), provides a strong reference for the expected absorption bands in this compound, as they share the same core functional groups. researchgate.netnist.gov

The FTIR spectrum reveals distinct peaks corresponding to the carboxylic acid and the conjugated alkene system. researchgate.net The presence of the hydroxyl (-OH) group in the carboxylic acid is identified by a very broad stretching band in the high-frequency region. researchgate.net The carbonyl (C=O) stretch of the acid appears as a strong, sharp peak. researchgate.net The conjugated carbon-carbon double bonds (C=C) also give rise to characteristic stretching vibrations. researchgate.net Other notable vibrations include the in-plane bending of the C-O-H group and the out-of-plane bending of the trans-alkene C-H bonds. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Functional Groups in this compound (inferred from Sorbic Acid Data)

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 3500 - 2500 (broad) |

| Carbonyl (C=O) | C=O Stretch | ~1694 |

| Alkene (C=C) | C=C Stretch (conjugated) | 1638 - 1613 |

| Methyl (-CH₃) | C-H Bend | ~1377 |

| Carboxylic Acid (C-O-H) | C-O-H Stretch | ~1266 |

| Alkene (=C-H) | C-H Bend (trans, out-of-plane) | ~998 |

Source: researchgate.net

These spectral signatures confirm the presence of the key functional components of the molecule and can be used to monitor its presence or reactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly informative for analyzing compounds with conjugated π-electron systems, such as this compound. youtube.com The conjugated double bonds significantly lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com This allows the molecule to absorb light in the UV region of the electromagnetic spectrum, promoting a π → π* electronic transition.

The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. For this compound, the λmax is observed at approximately 230 nm. The extent of conjugation directly influences the λmax; as the conjugated system increases, the HOMO-LUMO gap decreases, and the λmax shifts to longer wavelengths. For instance, sorbic acid, which has a more substituted conjugated system, exhibits a λmax around 254-258 nm. nih.govnih.govresearchgate.net This predictable relationship makes UV-Vis spectroscopy a valuable tool for identifying and quantifying conjugated dienes.

Computational Spectroscopy and Quantum Chemical Calculations

Theoretical calculations, particularly those based on quantum chemistry, are powerful tools for complementing experimental spectroscopic data and providing deeper insights into the molecular properties of this compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scispace.com It has been successfully applied to study the structure and vibrational properties of related carboxylic acids like sorbic acid. researchgate.netnih.gov DFT calculations can accurately predict molecular geometries, electronic distribution, and the vibrational frequencies corresponding to the modes observed in FTIR and Raman spectra. nih.gov Anharmonic DFT calculations have even been used to reproduce the near-infrared (NIR) spectra of fatty acids, demonstrating the method's precision. nih.gov Such theoretical models can be applied to this compound to assign spectral bands with high confidence and understand the electronic factors that govern its chemical behavior.

Quantum chemical calculations are instrumental in predicting key spectroscopic and electronic parameters that are difficult to measure experimentally. For this compound and its derivatives, DFT methods can compute properties like the molecular dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

The dipole moment provides insight into the molecule's polarity, which influences its solubility and intermolecular interactions. The HOMO-LUMO energy gap is particularly significant as it correlates with the molecule's chemical reactivity and the energy of its lowest electronic excitation, which is measured by UV-Vis spectroscopy. wuxiapptec.comossila.com A smaller HOMO-LUMO gap generally implies higher reactivity. wuxiapptec.com These theoretical parameters are fundamental for understanding the molecule's behavior in chemical reactions and its interaction with light. researchgate.net

Table 2: Key Quantum-Chemical Parameters Predicted by Computational Methods

| Parameter | Significance | Computational Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons (nucleophilicity). | Density Functional Theory (DFT) |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons (electrophilicity). | Density Functional Theory (DFT) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; predicts chemical reactivity and λmax in UV-Vis spectra. | Density Functional Theory (DFT) |

| Dipole Moment | Measure of the net molecular polarity; influences intermolecular forces and solubility. | Density Functional Theory (DFT) |

Source: wuxiapptec.comossila.com

Quantum-chemical parameters calculated for this compound and its derivatives are essential for developing Quantitative Structure-Activity Relationships (QSAR). QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net

Studies on derivatives of similar acids, such as sorbic acid and piperic acid, have shown that electronic and steric parameters are predominant in determining their antimicrobial or cytotoxic activities. iiarjournals.org Descriptors derived from computational chemistry—including molecular shape, size, ionization potential, and electronegativity—have been successfully correlated with the biological functions of these molecules. iiarjournals.orgresearchgate.netnih.gov By calculating these parameters for this compound, researchers can build predictive QSAR models to screen for potential biological activities and guide the synthesis of new, more potent derivatives for pharmaceutical or agricultural applications. researchgate.net

Biochemical Roles and Metabolic Pathways Non Clinical Focus

Role as Intermediates in Natural Product Biosynthesis

2,4-Pentadienoic acid and its derivatives serve as crucial intermediates in the biosynthetic pathways of various natural products in both plants and microorganisms.

Precursor to Abscisic Acid and Related Plant Hormones

This compound is recognized as an intermediate in the biosynthesis of the plant hormone abscisic acid (ABA). biosynth.com ABA, a sesquiterpenoid, is vital for regulating plant growth, development, and stress responses. The structural framework of this compound is foundational to the side chain of abscisic acid. tandfonline.comcas.org

Research has demonstrated that derivatives of this compound, such as 3-methyl-5-(2,6,6-trimethyl-2-cyclohexen-1-yl)-cis,trans-2,4-pentadienoic acid, are direct precursors that can be oxidized to form abscisic acid. koreascience.kr Furthermore, certain synthetic analogs of this compound have exhibited biological activities similar to ABA, underscoring the importance of this structural motif in plant growth regulation. For instance, in studies on rice seedlings and cotton explants, compounds derived from this compound showed significant growth inhibition, a characteristic effect of ABA.

Involvement in Microbial Secondary Metabolism

In the realm of microbial biochemistry, this compound and its analogs are involved in the production of secondary metabolites. mdpi.comjabonline.in These metabolites are not essential for the primary growth of the microorganism but often confer adaptive advantages. For example, certain marine Streptomyces species are known to produce compounds like 5-(3'-aminophenyl)-2,4-pentadienoic acid. Additionally, non-naturally occurring microbial organisms have been engineered to produce this compound through specific metabolic pathways, highlighting its potential as a building block for various compounds. google.com

Enzymatic Biotransformations and Substrate Specificity

Enzymes play a critical role in the metabolism of this compound and its precursors, particularly in the degradation of aromatic compounds.

Metabolism of Catechols via Meta Cleavage Pathway

The meta-cleavage pathway is a major route for the aerobic bacterial degradation of aromatic compounds like catechols. nih.govresearchgate.net In this pathway, the aromatic ring is cleaved by catechol 2,3-dioxygenases. A key intermediate in the degradation of certain catechols and biphenyls is 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA). nih.govmdpi.com This compound is then hydrolyzed by a hydrolase (such as BphD or DxnB2) to produce benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD). nih.govmdpi.comresearchgate.net The HPD then enters the central metabolic pathways for further breakdown. mdpi.comresearchgate.net

The degradation of 2-aminophenol (B121084) by some Pseudomonas species also proceeds through a modified meta-cleavage pathway, where 2-amino-2,4-pentadienoic acid is a key metabolite. researchgate.net

Enzyme-Substrate Complex Formation and Catalytic Mechanisms

The enzymes involved in the meta-cleavage pathway, particularly the MCP hydrolases, form specific complexes with their substrates. researchgate.net For instance, the hydrolysis of HOPDA by the hydrolase DxnB2 involves the formation of an enzyme-substrate complex. nih.goveltislab.com Studies on catalytically inactive variants of these enzymes have allowed for the trapping and structural characterization of these complexes, revealing how the substrate binds in the active site. nih.gov The catalytic mechanism of these hydrolases involves a Ser-His-Asp triad (B1167595) and proceeds through a nucleophilic attack. nih.goveltislab.com A notable feature is a substrate-assisted mechanism where a dianionic intermediate of the substrate itself appears to activate the catalytic serine residue. nih.goveltislab.com

Hydroxylation and Ketonization Processes

The transformation of intermediates in the meta-cleavage pathway involves hydroxylation and ketonization steps. The hydrolysis of HOPDA to HPD is a key C-C bond cleavage reaction. nih.gov Following this, HPD is further metabolized. In some pathways, the enzyme vinylpyruvate hydratase (VPH) acts on 2-hydroxy-2,4-pentadienoate. nih.gov The reaction catalyzed by VPH involves the conversion of the dienol to a keto form. nih.gov This ketonization is a critical step, and studies have shown that it is followed by the conjugate addition of water. nih.gov The process is highly stereospecific, indicating a well-defined orientation of the substrate within the enzyme's active site. nih.govrhea-db.org

Table 1: Key Enzymes and Reactions Involving this compound Derivatives

| Enzyme | Substrate | Product(s) | Pathway | Organism Example |

|---|---|---|---|---|

| MCP Hydrolase (e.g., BphD, DxnB2) | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) | Benzoic acid and 2-hydroxy-2,4-pentadienoic acid (HPD) | Catechol Meta-Cleavage | Pseudomonas sp., Sphingomonas wittichii nih.govresearchgate.net |

| Vinylpyruvate Hydratase (VPH) | 2-hydroxy-2,4-pentadienoate | 2-keto-4S-hydroxypentanoate | Catechol Meta-Cleavage | Pseudomonas putida, Leptothrix cholodnii nih.gov |

| 4-Oxalocrotonate Decarboxylase | 4-Oxalocrotonate | 2-oxopent-4-enoate | Catechol Meta-Cleavage | Pseudomonas putida nih.gov |

Interactions with Biomolecules and Receptor Systems (Fundamental)

The interaction of this compound with biological macromolecules, particularly receptors and enzymes, is a subject of ongoing research. The following sections detail the specific findings related to its binding to the free fatty acid receptor 2 (FFA2) and its role in enzyme kinetics and inhibition.

Ligand-Receptor Binding Studies (e.g., FFA2) at a Molecular Level

Research into the direct interaction of this compound with the human free fatty acid receptor 2 (hFFA2) indicates a weak level of activity. nih.gov While specific binding affinity values such as pEC50 or Ki for this compound are not extensively documented in current literature, studies comparing a series of unsaturated carboxylic acids have provided context for its activity.

In one study, the activity of various short-chain fatty acids and their analogs was assessed using β-arrestin-2 recruitment and phospho-ERK 1/2 assays in cells expressing hFFA2. nih.gov This research identified this compound as having weak agonist activity at the human FFA2 receptor. nih.gov For a structurally similar compound, 2,4-hexadienoic acid (sorbic acid), more detailed pharmacological data has been generated, particularly in the context of developing a Receptor Activated Solely by a Synthetic Ligand (RASSL) for FFA2. nih.gov The data for sorbic acid acting on a modified human FFA2 receptor (FFA2-RASSL) provides insight into how this class of dienoic acids can interact with the receptor. nih.gov

Table 1: Pharmacological Activity of Sorbic Acid at a Modified Human FFA2 Receptor (FFA2-RASSL)

| Assay Type | pEC50 (± S.E.M.) |

|---|---|

| Inhibition of cAMP | 5.83 ± 0.11 |

| Ca²⁺ Mobilization | 4.63 ± 0.05 |

| ERK Phosphorylation | 5.61 ± 0.06 |

| Dynamic Mass Redistribution | 5.35 ± 0.06 |

Data sourced from a study on chemically engineered FFA2 receptors. nih.gov The pEC50 value represents the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

The molecular basis for the interaction of short-chain fatty acids with FFA2 is understood to involve key amino acid residues within the transmembrane domains of the receptor that coordinate the carboxylate group of the ligands. nih.gov The weak activity of this compound suggests a suboptimal fit within the binding pocket of the hFFA2 receptor compared to more potent endogenous agonists like propionate (B1217596) and acetate. nih.govguidetopharmacology.org

Enzyme Kinetics and Inhibition Mechanisms

The role of this compound in enzyme kinetics is primarily understood through the actions of its metabolic precursors and derivatives. The compound itself is a metabolite of the anticonvulsant drug valproic acid. Its formation and subsequent biochemical transformations are linked to enzyme inhibition and cellular toxicity.

One of the key metabolic pathways involving a structurally similar compound, 4-pentenoic acid, leads to the formation of 2,4-pentadienoyl-CoA. nih.gov This intermediate can then be metabolized to 3-keto-4-pentenoyl-CoA, a reactive species that has been shown to be an inhibitor of the enzyme 3-ketoacyl-CoA thiolase, a critical enzyme in fatty acid β-oxidation. nih.govnih.gov This inhibition is both reversible and irreversible. nih.gov The formation of this inhibitory metabolite from a precursor of this compound highlights a significant indirect mechanism of enzyme inhibition.

Furthermore, studies on the hepatotoxicity of (E)-2,4-pentadienoic acid have indicated that its conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione S-transferases (GSTs), is a significant metabolic pathway. wikipedia.org This conjugation can lead to increased toxicity through the depletion of GSH and direct modification of proteins. While specific kinetic parameters for the interaction of this compound with GSTs are not detailed, the involvement of this enzyme family points to a defined metabolic clearance and potential for drug-drug interactions. mdpi.com

In a different context, the hydroxylated form, 2-hydroxy-2,4-pentadienoic acid, is a substrate for the enzyme 2-hydroxypentadienoic acid hydratase. nih.gov This enzyme exhibits substrate inhibition at high concentrations of 2-hydroxy-2,4-pentadienoic acid. nih.gov

Table 2: Kinetic Parameters for Enzymes Acting on or Inhibited by Compounds Related to this compound

| Enzyme | Compound/Substrate | Kinetic Parameter | Value |

|---|---|---|---|

| 2-Hydroxypentadienoic acid hydratase | 2-Hydroxypentadienoic acid | K_m | 41 ± 4 µM |